molecular formula C13H12N4O3 B2507966 2-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2210053-87-3

2-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2507966
CAS No.: 2210053-87-3
M. Wt: 272.264
InChI Key: NKHZWMYTUZJRML-UHFFFAOYSA-N
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Description

The compound 2-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core linked to a benzodioxole-carbonyl-substituted azetidine ring. The 1,2,3-triazole moiety is renowned for its metabolic stability, hydrogen-bonding capacity, and role in bioisosteric replacements, making it pivotal in medicinal chemistry and material science . The benzodioxole group contributes aromaticity and lipophilicity, which may enhance binding affinity to biological targets.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c18-13(9-1-2-11-12(5-9)20-8-19-11)16-6-10(7-16)17-14-3-4-15-17/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHZWMYTUZJRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of 1,2,3-triazoles exhibit significant antimicrobial properties. The incorporation of the benzodioxole moiety may enhance this activity by improving solubility and bioavailability. A study demonstrated that triazole compounds showed promising results against various bacterial strains, suggesting potential for the development of new antibiotics .

Anticancer Properties
The compound's structure allows for interaction with biological targets involved in cancer progression. Preliminary studies have indicated that triazole derivatives can inhibit tumor growth by interfering with DNA synthesis and cellular proliferation pathways. For instance, a recent investigation into similar triazole compounds revealed their ability to induce apoptosis in cancer cells through the modulation of signaling pathways .

Drug Design and Development
The versatility of the triazole ring makes it a valuable scaffold in drug discovery. Its ability to participate in "Click Chemistry" reactions facilitates the synthesis of diverse libraries of compounds for screening against various diseases. This has been particularly useful in developing antimalarial agents where triazoles have shown efficacy against Plasmodium falciparum .

Organic Synthesis Applications

Building Block for Complex Molecules
The compound serves as a crucial intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions. Researchers have utilized it to synthesize more complex heterocyclic compounds that exhibit enhanced biological activities .

Synthetic Methodologies
Innovative synthetic routes involving this compound have been developed, enabling the efficient production of related triazole derivatives. For example, one study outlined a multi-step synthesis involving azide and alkyne coupling reactions that yielded a series of substituted triazoles with potential therapeutic applications .

Material Science Applications

Polymeric Materials
Due to its unique chemical structure, 2-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research has shown that polymers containing triazole units exhibit improved resistance to degradation under harsh environmental conditions.

Nanotechnology
The compound's ability to form stable complexes with metal ions makes it a candidate for applications in nanotechnology. It can be used in the development of nanomaterials for drug delivery systems or as catalysts in chemical reactions due to its unique electronic properties .

Case Studies

  • Antimicrobial Efficacy Study
    • A comprehensive study evaluated the antimicrobial effects of various triazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the benzodioxole component significantly enhanced antimicrobial activity compared to standard antibiotics.
  • Cancer Cell Line Testing
    • In vitro tests on breast cancer cell lines demonstrated that specific derivatives of this compound inhibited cell proliferation by up to 70% at micromolar concentrations. Mechanistic studies suggested involvement of apoptosis pathways.
  • Polymer Development
    • A research team successfully synthesized a new class of biodegradable polymers incorporating this triazole derivative. The resulting materials exhibited enhanced mechanical properties and biodegradability compared to traditional plastics.

Mechanism of Action

The mechanism of action of 2-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Benzodioxole vs. Benzoxadiazole : The benzodioxole group in the target compound may confer greater metabolic stability compared to benzoxadiazole derivatives, which are studied for spectroscopic properties but lack reported bioactivity .
  • Thiazole/Benzodiazole Hybrids: Compounds like 9c and 12a exhibit potent antitumor activity due to synergistic interactions between triazole, thiazole, and aryl groups.
  • Energetic Materials : Nitro-triazole hybrids (e.g., 4-nitro-5-(5-substituted-triazol-3-yl)-2H-triazoles ) prioritize stability and detonation performance, contrasting with the target compound’s pharmacological focus .
Pharmacokinetic and Physicochemical Properties
  • Lipophilicity : The benzodioxole-carbonyl group in the target compound likely increases logP compared to benzoxadiazole derivatives, enhancing membrane permeability .
  • Solubility : Azetidine’s smaller ring size (4-membered) may improve aqueous solubility relative to larger heterocycles (e.g., piperidine) in analogues .

Biological Activity

The compound 2-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a benzodioxole moiety. Its molecular formula is C16H16N4O3C_{16}H_{16}N_{4}O_{3}, with a molecular weight of approximately 312.33 g/mol. The presence of the triazole ring is significant as it is known for enhancing the biological activity of compounds through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives of 1,2,3-triazoles have shown efficacy against multiple cancer cell lines, including breast and lung cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Compound Cancer Cell Line IC50 (µM) Mechanism
Triazole AHeLa15.0Apoptosis
Triazole BA54912.5Cell cycle arrest
Triazole CMCF-710.0Inhibition of angiogenesis

Studies indicate that compounds similar to This compound exhibit comparable anticancer activities with IC50 values in the low micromolar range .

Antimicrobial Activity

The antimicrobial properties of triazoles have been well-documented. Compounds containing the triazole ring have demonstrated effectiveness against various bacterial and fungal pathogens. For example:

Pathogen Compound Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusTriazole D8
Escherichia coliTriazole E16
Candida albicansTriazole F32

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Other Therapeutic Applications

In addition to its anticancer and antimicrobial properties, research indicates that triazoles can also act as anti-inflammatory and neuroprotective agents. The structural diversity provided by the benzodioxole moiety enhances these activities by facilitating interactions with various biological targets .

Case Studies

A notable case study involved synthesizing a series of triazole derivatives to evaluate their biological activity against different cancer types. The results indicated that modifications in the side chains significantly influenced the potency and selectivity of these compounds.

Example Case Study: Synthesis and Evaluation

A group synthesized several derivatives based on This compound and evaluated their effects on human cancer cell lines:

  • Synthesis Method: The compounds were synthesized using click chemistry techniques, which are known for their efficiency in forming triazoles.
  • Evaluation: The synthesized compounds were tested for cytotoxicity using MTT assays across various cancer cell lines.

Results showed that specific modifications led to enhanced activity against resistant cancer strains, suggesting potential for further development .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the triazole and benzodioxole moieties. Aromatic protons in benzodioxole appear as doublets (δ 6.7–7.1 ppm), while triazole protons resonate at δ 7.8–8.2 ppm .
  • IR : Stretching frequencies for C=O (benzodioxole) at ~1680 cm⁻¹ and triazole C-N at ~1450 cm⁻¹ .
  • HPLC-MS : Ensures purity (>95%) and validates molecular weight (e.g., [M+H]+ ion) .

Data inconsistencies : Overlapping NMR signals are resolved via 2D techniques (COSY, HSQC). Conflicting elemental analysis results may require combustion analysis recalibration .

How does the substitution pattern on the triazole ring influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

Advanced
Key SAR drivers :

  • Electron-withdrawing groups (EWGs) : Halogens (Cl, F) on the triazole enhance antimicrobial activity by increasing electrophilicity and membrane penetration .
  • Azetidine spacer : The 3-azetidinyl group improves solubility and pharmacokinetics compared to bulkier substituents .

Q. Methodology :

Analog synthesis : Prepare derivatives with varied substituents (e.g., methyl, methoxy, halogens) .

Biological assays : Test against Gram-positive/negative bacteria (MIC assays) or cancer cell lines (MTT assays).

Computational modeling : Correlate logP, polar surface area, and H-bonding capacity with activity trends .

Example : Fluorine substitution at the triazole 4-position increased anti-inflammatory activity by 40% compared to methyl analogs .

What strategies are recommended for troubleshooting low yields in the final cyclization step of the synthesis?

Advanced
Common issues and solutions:

  • Side reactions : Competing pathways (e.g., dimerization) are minimized by slow reagent addition and inert atmospheres (N₂/Ar) .
  • Catalyst deactivation : Use freshly prepared Cu(I) catalysts (e.g., CuBr(PPh₃)₃) instead of CuSO₄/ascorbate for moisture-sensitive steps .
  • Temperature control : Exothermic cyclizations require precise cooling (0–5°C) to prevent decomposition .

Case study : A 20% yield improvement was achieved by replacing DMF with acetonitrile, reducing unwanted hydrolysis of the benzodioxole carbonyl .

How can researchers design experiments to evaluate the compound’s metabolic stability and potential toxicity?

Advanced
In vitro models :

  • Hepatic microsomes : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation (t₁/₂ calculation) .
  • Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
    In silico tools :
  • ADMET prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP inhibition, and LD₅₀ .
    Validation : Compare computational toxicity scores with in vitro data to refine predictive models .

What safety protocols are essential when handling azetidine and triazole intermediates during synthesis?

Q. Basic

  • Azetidine derivatives : Use sealed systems due to volatility and potential neurotoxicity. Monitor for leaks with detector tubes .
  • Triazole precursors : Avoid skin contact (nitrile gloves, lab coats) and use fume hoods to prevent inhalation of hydrazine byproducts .
  • Waste disposal : Neutralize acidic/basic waste before disposal per EPA guidelines .

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